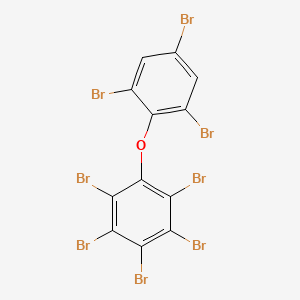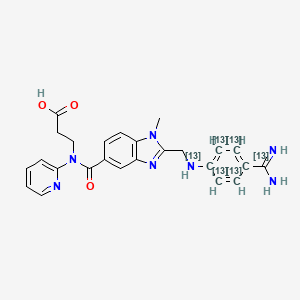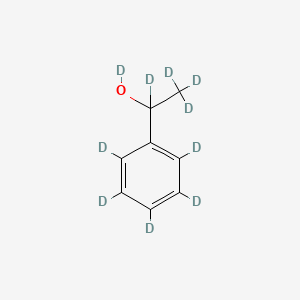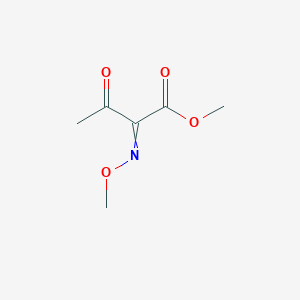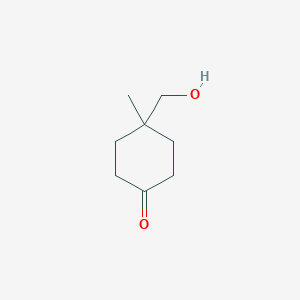![molecular formula C60H42N4 B1493941 N4,N4'-二苯基-N4,N4'-双(9-苯基-9H-咔唑-3-基)-[1,1'-联苯]-4,4'-二胺 CAS No. 887402-92-8](/img/structure/B1493941.png)
N4,N4'-二苯基-N4,N4'-双(9-苯基-9H-咔唑-3-基)-[1,1'-联苯]-4,4'-二胺
描述
N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine is a useful research compound. Its molecular formula is C60H42N4 and its molecular weight is 819 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机发光二极管 (OLED)
该化合物是一种富电子材料,其最高占据分子轨道 (HOMO) 能级为 5.3 eV,最低未占据分子轨道 (LUMO) 能级为 2.2 eV,且具有高空穴迁移率 . 因此,它被用作有机发光二极管中的空穴传输和空穴注入材料 . 它在提高基于聚合物的空穴传输层的空穴迁移率方面显示出优势 .
降低驱动电压的器件
该化合物通过在 EML 中使用形成激基复合物,有助于降低器件的驱动电压,提高效率和更高的 EQE .
器件寿命
已经发现它可以改善器件的寿命,在 Ir (piq) 2 (acac) 的组合中充当电子清除层,用于已报道的器件 .
电荷传输层材料
由于其大的带隙 (Eg = 3.1 eV) 2,它也是一种非常好的电荷传输层材料,其 ET 为 2.58 eV,适用于绿色、红色和白色磷光有机发光二极管 (PhOLED) .
纳米器件
聚咔唑及其衍生物包含含氮的芳香杂环导电聚合物,具有优异的光电性能、高电荷载流子迁移率和优异的形态稳定性,使其成为纳米器件领域的潜在候选材料 .
可充电电池
该化合物及其衍生物也因其高电荷载流子迁移率而被探索用于可充电电池 .
电化学晶体管
该化合物的优异电化学性能使其成为电化学晶体管的潜在候选材料 .
OLED 关键组件
作用机制
Target of Action
The primary target of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is the organic light-emitting diode (OLED) structure . This compound is a key chemical component in OLED devices .
Mode of Action
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine interacts with its target by integrating into the OLED structure. It enhances the electroluminescence efficiency and stability of the OLED device .
Result of Action
The incorporation of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine into OLED devices results in enhanced electroluminescence efficiency and stability . This leads to improved performance of the OLED devices, including brighter display and longer lifespan.
Action Environment
The action, efficacy, and stability of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine are influenced by various environmental factors during the manufacturing and operation of OLED devices. These factors can include temperature, humidity, and the presence of other materials in the device. Proper storage conditions for this compound include being sealed in a dry environment at room temperature .
生化分析
Biochemical Properties
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine plays a significant role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs). This compound interacts with various enzymes and proteins, facilitating electron transport and energy transfer processes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, thereby influencing the redox state of the interacting biomolecules .
Cellular Effects
The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation cascades and downstream signaling pathways. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolic activity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for the detoxification of xenobiotics and the maintenance of cellular redox balance. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The compound’s localization is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is critical for its activity and function. It is often found in the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, it can localize to the nucleus, where it interacts with DNA and transcriptional machinery to modulate gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect its localization and activity .
属性
IUPAC Name |
N,9-diphenyl-N-[4-[4-(N-(9-phenylcarbazol-3-yl)anilino)phenyl]phenyl]carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(51-37-39-59-55(41-51)53-25-13-15-27-57(53)63(59)47-21-9-3-10-22-47)49-33-29-43(30-34-49)44-31-35-50(36-32-44)62(46-19-7-2-8-20-46)52-38-40-60-56(42-52)54-26-14-16-28-58(54)64(60)48-23-11-4-12-24-48/h1-42H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMXXUBQDBBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723041 | |
| Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887402-92-8 | |
| Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride](/img/structure/B1493862.png)
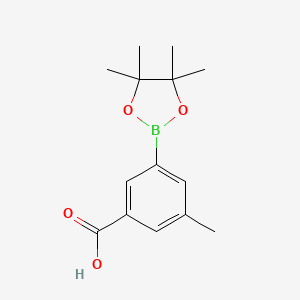
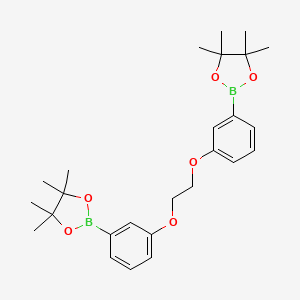

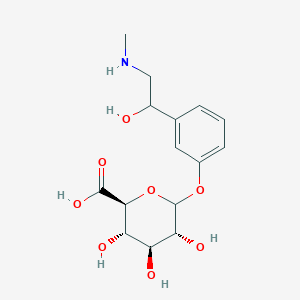
![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)

